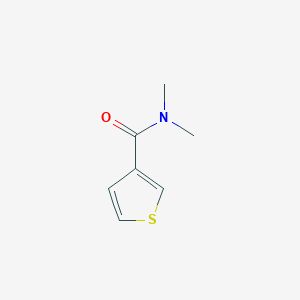

N,N-dimethylthiophene-3-carboxamide

Description

BenchChem offers high-quality N,N-dimethylthiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethylthiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-8(2)7(9)6-3-4-10-5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZHFIPCSRETSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40535987 | |

| Record name | N,N-Dimethylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59906-37-5 | |

| Record name | N,N-Dimethylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-dimethylthiophene-3-carboxamide

Abstract

N,N-dimethylthiophene-3-carboxamide is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiophene carboxamide scaffold is a bioisostere of the benzene ring and is present in numerous pharmacologically active compounds, exhibiting properties ranging from anticancer to anti-inflammatory activities.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for preparing N,N-dimethylthiophene-3-carboxamide, designed for researchers, chemists, and professionals in drug development. We will delve into two primary, field-proven synthetic routes starting from the commercially available thiophene-3-carboxylic acid: the acyl chloride pathway and direct amidation via coupling agents. This document emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers expert insights into the causality behind experimental choices to ensure procedural success and reproducibility.

Introduction to Synthetic Strategy

The synthesis of N,N-dimethylthiophene-3-carboxamide is fundamentally an exercise in amide bond formation. The direct reaction between a carboxylic acid (thiophene-3-carboxylic acid) and an amine (dimethylamine) is generally infeasible because the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[3][4] Therefore, the core of the synthesis lies in activating the carboxylic acid group to facilitate nucleophilic attack by dimethylamine.

This guide will focus on two robust and widely adopted strategies:

-

Route 1: The Acyl Chloride Intermediate Pathway. This classic, high-yielding two-step method involves converting the carboxylic acid into a highly reactive acyl chloride, which then readily reacts with dimethylamine.

-

Route 2: Direct Coupling Agent-Mediated Amidation. This one-pot approach utilizes coupling agents to activate the carboxylic acid in situ, avoiding the need to isolate the often moisture-sensitive acyl chloride intermediate.

The choice between these routes depends on factors such as scale, substrate sensitivity, available reagents, and desired purity profile.

Caption: Overview of primary synthetic routes to N,N-dimethylthiophene-3-carboxamide.

Route 1: The Acyl Chloride Pathway

This is arguably the most common and cost-effective method for synthesizing amides on a laboratory scale.[] The strategy hinges on converting the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride, which is then susceptible to nucleophilic attack by dimethylamine.

Step 1: Synthesis of Thiophene-3-carbonyl chloride

The transformation of thiophene-3-carboxylic acid into its corresponding acyl chloride is most efficiently achieved using thionyl chloride (SOCl₂).[6] This reagent is particularly advantageous because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[7]

Mechanism of Acyl Chloride Formation:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A chloride ion is subsequently eliminated and then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which collapses to yield the acyl chloride, SO₂, and HCl.

Caption: Mechanistic workflow for the formation of thiophene-3-carbonyl chloride.

Experimental Protocol: Thiophene-3-carbonyl chloride

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂). The apparatus must be oven-dried and assembled under a dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and product.

-

Reagents: To the flask, add thiophene-3-carboxylic acid (1.0 eq). Add an excess of thionyl chloride (SOCl₂, typically 2-5 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used.[8]

-

Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

-

Heating: Gently heat the mixture to reflux (for DCM, ~40°C; for neat SOCl₂, ~76°C) and maintain for 1-3 hours. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation). The crude thiophene-3-carbonyl chloride, often a yellow or brown solid/oil, is typically used in the next step without further purification to prevent decomposition or hydrolysis.[8]

Step 2: Amide Formation with Dimethylamine

The crude thiophene-3-carbonyl chloride is highly reactive towards nucleophiles. Its reaction with dimethylamine proceeds via a nucleophilic addition-elimination mechanism to form the stable amide product.[9][10][11]

Mechanism of Amide Formation:

Dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group. A second equivalent of dimethylamine (or another base) deprotonates the resulting ammonium ion to yield the final N,N-dimethyl amide.[11][12]

Caption: Nucleophilic addition-elimination mechanism for the final amidation step.

Experimental Protocol: N,N-dimethylthiophene-3-carboxamide

-

Setup: In a fume hood, dissolve the crude thiophene-3-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath (0°C).

-

Reagents: Prepare a solution of dimethylamine (2.0-2.2 eq) in the same solvent. Dimethylamine can be used as a solution in THF, ethanol, or water, or bubbled in as a gas. Anhydrous conditions are preferred. The use of at least two equivalents is critical: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.[12] Alternatively, use 1.1 equivalents of dimethylamine and 1.1 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or pyridine.

-

Reaction: Add the dimethylamine solution dropwise to the cooled acyl chloride solution via the addition funnel. Maintain the temperature at 0°C during the addition to control the exothermic reaction.[] After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Combine the organic layers and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine, then with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure N,N-dimethylthiophene-3-carboxamide.

Route 2: Direct Amidation with Coupling Agents

One-pot amidation methods that avoid isolating the acyl chloride are often preferred for their milder conditions and operational simplicity. These methods rely on coupling agents that activate the carboxylic acid in situ.

DCC-Mediated Coupling

N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent used to form amide bonds.[8] It activates the carboxylic acid by converting the hydroxyl group into a good leaving group.

Mechanism & Protocol:

-

Activation: The carboxylic acid adds across one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate.[3]

-

Nucleophilic Attack: Dimethylamine then attacks the carbonyl carbon of this activated intermediate.

-

Product Formation: The amide is formed along with N,N'-dicyclohexylurea (DCU), a white solid byproduct.

-

Protocol:

-

Dissolve thiophene-3-carboxylic acid (1.0 eq) and dimethylamine hydrochloride (1.1 eq) in a solvent like DCM.

-

Add a base such as triethylamine (2.2 eq) to liberate the free dimethylamine and neutralize the final acid byproduct.

-

Cool the mixture to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.

-

Stir the reaction at 0°C for 1 hour and then at room temperature overnight.

-

The primary challenge of this method is the removal of the DCU byproduct, which is largely insoluble in most organic solvents and can be removed by filtration. The filtrate is then subjected to a standard aqueous workup and purification as described in Section 2.2.

-

CDI-Mediated Coupling

1,1'-Carbonyldiimidazole (CDI) is another excellent coupling agent that offers the advantage of producing gaseous (CO₂) and water-soluble (imidazole) byproducts, simplifying purification.[13][14]

Mechanism & Protocol:

-

Activation: Thiophene-3-carboxylic acid reacts with CDI to form a reactive acyl-imidazolide intermediate, releasing imidazole and carbon dioxide.[15]

-

Nucleophilic Attack: Addition of dimethylamine to the reaction mixture results in nucleophilic attack on the acyl-imidazolide.

-

Product Formation: The amide bond is formed, and a molecule of imidazole is regenerated.

-

Protocol:

-

In a dry flask under an inert atmosphere, dissolve thiophene-3-carboxylic acid (1.0 eq) in anhydrous THF or DCM.

-

Add CDI (1.05 eq) in one portion and stir the mixture at room temperature for 1-2 hours until CO₂ evolution ceases.

-

Add dimethylamine (1.2 eq, as a solution in THF or water) and continue stirring at room temperature for an additional 2-6 hours.

-

Upon completion, the reaction mixture is worked up by washing with water and brine. The byproducts are readily removed during this aqueous wash, often yielding a cleaner crude product than the DCC method.[14]

-

Comparative Summary of Synthetic Routes

| Parameter | Route 1: Acyl Chloride | Route 2a: DCC Coupling | Route 2b: CDI Coupling |

| Reaction Steps | Two distinct steps | One-pot | One-pot |

| Reaction Conditions | Harsher (reflux in SOCl₂) | Milder (0°C to room temp) | Milder (room temp) |

| Key Reagents | Thionyl Chloride (SOCl₂) | Dicyclohexylcarbodiimide (DCC) | Carbonyldiimidazole (CDI) |

| Typical Yields | High (often >85%) | Good to High (70-90%) | Good to High (75-95%) |

| Advantages | Cost-effective, high reactivity, easily driven to completion. | Mild conditions, good for sensitive substrates. | Very mild conditions, clean reaction, water-soluble byproducts simplify purification.[14] |

| Disadvantages | Harsh/corrosive reagents, isolation of unstable intermediate, HCl byproduct. | Formation of insoluble DCU byproduct complicates purification, potential for side reactions. | Reagent is moisture-sensitive and more expensive than SOCl₂ or DCC. |

Conclusion

The synthesis of N,N-dimethylthiophene-3-carboxamide can be reliably achieved through several well-established methods. The acyl chloride pathway is a robust, high-yield choice, particularly for larger-scale preparations where cost is a factor, provided that the necessary precautions for handling corrosive reagents are taken. For syntheses requiring milder conditions or involving sensitive functional groups, direct amidation using coupling agents like DCC or CDI is superior. CDI, in particular, offers a distinct advantage due to its clean reaction profile and the ease of byproduct removal, making it an excellent choice for laboratory-scale synthesis where purity and simplicity are paramount. The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research or development program.

References

-

Conversion of carboxylic acids to N,N-dimethylamides using DMAc and CDI at 160-165 °C. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiophene-3-carbonyl chloride. (2024). ChemBK. Retrieved from [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry of Amides. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

-

Two moles of acetyl chloride are mixed with two moles of dimethylamine. After the reaction is complete, what species can be found in the mixture? (2020, November 6). brainly.com. Retrieved from [Link]

-

A proposed mechanism of N,N-dimethylamination of carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

ChemInform Abstract: A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. (2015). ResearchGate. Retrieved from [Link]

-

A plausible mechanism for the synthesis of an amide using I starting from Oxyma and SOCl2 via Oxyma ester. (n.d.). ResearchGate. Retrieved from [Link]

-

Amide formation from acyl chloride. (2010, October 21). Khan Academy. Retrieved from [Link]

-

1° Amides can be converted to Nitriles with Thionyl Chloride. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). RSC Publishing. Retrieved from [Link]

-

Supporting Information: Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents. (n.d.). Retrieved from [Link]

-

Amide formation from acyl chloride (video). (n.d.). Khan Academy. Retrieved from [Link]

-

Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. (2023, March 24). YouTube. Retrieved from [Link]

-

What amine would react with what acid chloride to give the indicated amide product? N,N-Dimethylpropanamide. (n.d.). Homework.Study.com. Retrieved from [Link]

-

Explaining the reaction between acyl chlorides and amines. (n.d.). Chemguide.co.uk. Retrieved from [Link]

-

A Novel and Expeditious Approach to Thiophene-3-carboxylates. (2015). ResearchGate. Retrieved from [Link]

-

Acid Derivatives Important Reactions. (n.d.). Jack Westin. Retrieved from [Link]

- Preparation method of derivatives of 2-aminothiophene-3 formamide. (2015). Google Patents.

-

Thiophene-3-carbonyl Chloride. (2020). MDPI. Retrieved from [Link]

- Process for the preparation of pure thiophene derivatives. (1994). Google Patents.

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). MDPI. Retrieved from [Link]

- Preparation of 2-thiophenecarbonyl chloride. (1982). Google Patents.

- Synthesis of 3-carbomethoxy-4,5-dimethylthiophene. (2000). Google Patents.

-

N,N-Dimethylthiophene-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Semantic Scholar. Retrieved from [Link]

-

How to obtain a polymer of thiophene-3-carboxamide derivative through oxidative polymerization? (2024, January 10). ResearchGate. Retrieved from [Link]

Sources

- 1. N,N-dimethylthiophene-3-carboxamide | 59906-37-5 | Benchchem [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jackwestin.com [jackwestin.com]

- 6. Thiophene-3-carbonyl Chloride | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. glasp.co [glasp.co]

- 10. Khan Academy [khanacademy.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. brainly.com [brainly.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

N,N-dimethylthiophene-3-carboxamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of N,N-dimethylthiophene-3-carboxamide

Abstract

This technical guide provides a comprehensive overview of N,N-dimethylthiophene-3-carboxamide, a key heterocyclic compound of significant interest to the scientific community. We delve into its fundamental chemical and physical properties, established synthetic methodologies, spectroscopic signature, and characteristic reactivity. Furthermore, this document highlights its emerging role as a versatile building block in the field of drug discovery and development, particularly in the synthesis of bioactive molecules such as kinase inhibitors. Safety protocols and handling guidelines are also detailed to ensure its proper use in a research and development setting. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this important thiophene derivative.

Introduction

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] N,N-dimethylthiophene-3-carboxamide (CAS No. 59906-37-5) is a specific derivative within this class, characterized by a dimethylamide group attached to the C3 position of the thiophene ring. This substitution pattern imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecular architectures, including fused heterocyclic systems like thieno[2,3-d]pyrimidines.[3] Its utility is underscored by the extensive research into thiophene-based compounds for applications ranging from anticancer agents to kinase inhibitors, making a thorough understanding of its chemical properties essential for innovation in drug design and materials science.[4][5]

Chemical and Physical Properties

The physicochemical properties of N,N-dimethylthiophene-3-carboxamide are foundational to its application in synthetic chemistry. These properties, summarized in the table below, influence its solubility, reactivity, and handling characteristics. The data has been compiled from authoritative chemical databases.

| Property | Value | Source |

| CAS Number | 59906-37-5 | [6][7] |

| Molecular Formula | C₇H₉NOS | [6][7] |

| Molecular Weight | 155.22 g/mol | [6][7] |

| IUPAC Name | N,N-dimethylthiophene-3-carboxamide | [6] |

| SMILES | CN(C)C(=O)C1=CSC=C1 | [6] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [7] |

| Predicted LogP | 1.4499 | [7] |

| Hydrogen Bond Donors | 0 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 1 | [7] |

Diagram 1: Chemical Structure of N,N-dimethylthiophene-3-carboxamide

Caption: 2D structure of N,N-dimethylthiophene-3-carboxamide.

Synthesis and Manufacturing

The synthesis of N,N-dimethylthiophene-3-carboxamide is most commonly achieved through the amidation of thiophene-3-carboxylic acid. This standard transformation involves the activation of the carboxylic acid, typically by converting it to a more reactive species like an acyl chloride, followed by a reaction with dimethylamine.

Diagram 2: General Synthesis Workflow

Caption: General workflow for the synthesis of N,N-dimethylthiophene-3-carboxamide.

Detailed Experimental Protocol: Amidation of Thiophene-3-carboxylic Acid

This protocol is a representative laboratory-scale procedure. All work should be performed in a well-ventilated fume hood by trained professionals.

Materials:

-

Thiophene-3-carboxylic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Dimethylamine (2.0 M solution in THF or as a gas)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Acid Chloride Formation: To a solution of thiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by TLC to confirm the consumption of the starting material.

-

Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude thiophene-3-carbonyl chloride is often used directly in the next step.

-

Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C. Add triethylamine (2.5 eq) followed by the slow, dropwise addition of a solution of dimethylamine (1.2 eq).

-

Reaction Completion: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours until the reaction is complete (as monitored by TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N,N-dimethylthiophene-3-carboxamide.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product in high purity.

Spectroscopic Profile

The structural identity and purity of N,N-dimethylthiophene-3-carboxamide are confirmed using standard spectroscopic techniques.[1][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons, typically in the aromatic region (δ 7.0-8.0 ppm), with coupling patterns characteristic of a 3-substituted thiophene. The two N-methyl groups will appear as one or two singlets (depending on the rotational barrier around the C-N amide bond) in the upfield region (δ 2.8-3.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the thiophene ring carbons (δ 120-140 ppm), the amide carbonyl carbon (δ ~165-170 ppm), and the N-methyl carbons (δ ~35-40 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the tertiary amide group, typically found in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 155.22).

Reactivity and Chemical Behavior

The chemical reactivity of N,N-dimethylthiophene-3-carboxamide is governed by the interplay between the electron-rich thiophene ring and the electron-withdrawing amide substituent.

-

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. The directing effects of the carboxamide group will influence the position of substitution, typically favoring the C5 or C2 positions.

-

Amide Group Reactivity: The amide bond is generally stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. The carbonyl oxygen can act as a Lewis base or a hydrogen bond acceptor.

-

Precursor for Heterocycle Synthesis: As a functionalized thiophene, it serves as a valuable precursor for synthesizing more complex fused ring systems. For example, it can be a key starting material for thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[3][9]

Diagram 3: Reactivity Map

Caption: Key reactive sites on the N,N-dimethylthiophene-3-carboxamide molecule.

Applications in Research and Development

N,N-dimethylthiophene-3-carboxamide is primarily utilized as a chemical intermediate in the synthesis of high-value compounds, especially for pharmaceutical applications. The thiophene-3-carboxamide scaffold is a well-established pharmacophore found in numerous kinase inhibitors.

-

VEGFR-2 Inhibitors: Thiophene-3-carboxamide derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy.[4]

-

Anticancer Agents: Various analogs have shown cytotoxicity against a range of cancer cell lines, including breast, liver, and colon cancer.[1][5] Their mechanism often involves inducing apoptosis and disrupting the cell cycle.[4]

-

JNK Inhibitors: The scaffold is a core component of molecules designed to inhibit c-Jun N-terminal kinase (JNK), a target for inflammatory diseases and neurodegenerative disorders.[2]

Safety and Handling

As a chemical intermediate, N,N-dimethylthiophene-3-carboxamide requires careful handling by trained personnel in a controlled laboratory environment.

-

Hazard Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[10] It may also cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11] A NIOSH/MSHA-approved respirator should be used if inhalation risk is high.[11]

-

Handling: Handle in a well-ventilated area, preferably a chemical fume hood.[10] Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from direct sunlight or heat sources.[10][11]

Conclusion

N,N-dimethylthiophene-3-carboxamide is a functionally rich and synthetically accessible molecule. Its well-defined chemical properties, predictable reactivity, and role as a key precursor to high-value pharmaceutical targets make it a compound of considerable importance. For medicinal chemists and drug development professionals, this thiophene derivative represents a foundational building block for creating novel therapeutics, particularly in the realm of oncology and inflammatory diseases. Adherence to proper safety and handling protocols is essential for its effective and safe utilization in research and development.

References

-

PubChem. N,N-Dimethylthiophene-3-carboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-diethylthiophene-3-carboxamide. National Center for Biotechnology Information. [Link]

- Google Patents. (2015).

-

PubChem. N,4-dimethylthiophene-3-carboxamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-cyclopentyl-2,5-dimethylthiophene-3-carboxamide. National Center for Biotechnology Information. [Link]

-

MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

- Google Patents. (2000). US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.

-

TÜBİTAK Academic Journals. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. [Link]

-

PubMed. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]

-

ResearchGate. (2024). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. [Link]

-

MDPI. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

-

MDPI. (2022). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. [Link]

-

NIH - National Center for Biotechnology Information. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. [Link]

-

ResearchGate. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N,N-dimethylthiophene-3-carboxamide | 59906-37-5 | Benchchem [benchchem.com]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N,N-Dimethylthiophene-3-carboxamide | C7H9NOS | CID 13305450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. staging.keyorganics.net [staging.keyorganics.net]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N,N-dimethylthiophene-3-carboxamide (CAS: 59906-37-5) for Drug Discovery Professionals

Introduction

N,N-dimethylthiophene-3-carboxamide, identified by the CAS number 59906-37-5, is a member of the thiophene carboxamide class of compounds.[1][2][3][4] The core of this molecule is a five-membered aromatic ring containing a sulfur atom, known as a thiophene ring. The unique electronic and structural properties of the thiophene ring, including its aromaticity conferred by the sulfur atom, make it a versatile building block in organic synthesis.[2] In medicinal chemistry, the thiophene ring is often utilized as a bioisostere of the benzene ring, meaning it can frequently replace a benzene ring in biologically active compounds without a loss of activity.[2] This principle is widely exploited in drug design. The carboxamide group at the 3-position of the thiophene ring in N,N-dimethylthiophene-3-carboxamide introduces specific electronic and steric properties that can be fine-tuned to achieve desired functionalities.[2]

This guide provides a comprehensive overview of N,N-dimethylthiophene-3-carboxamide, including its chemical properties, a detailed synthesis protocol, safety and handling procedures, and its significance in the context of drug discovery and development.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural properties of N,N-dimethylthiophene-3-carboxamide is presented in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 59906-37-5 | [1][2][3][4] |

| Molecular Formula | C₇H₉NOS | [1][4] |

| Molecular Weight | 155.22 g/mol | [1][2][4] |

| IUPAC Name | N,N-dimethylthiophene-3-carboxamide | [2][4] |

| Synonyms | thiophene-3-carboxylic acid dimethyl amide, N,N-Dimethyl-3-thiophenecarboxamide | [1][4] |

| SMILES | CN(C)C(=O)C1=CSC=C1 | [2][4] |

| InChIKey | CMZHFIPCSRETSP-UHFFFAOYSA-N | [2][4] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [1] |

| logP | 1.4499 | [1] |

The Thiophene Carboxamide Scaffold in Medicinal Chemistry

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[5] These compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, anticonvulsant, and anticancer agents.[2]

The significance of the thiophene carboxamide core lies in its ability to serve as a versatile template for the design of targeted therapies. For instance, derivatives of thiophene-3-carboxamide have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[6] Furthermore, thiophene carboxamides have been explored as biomimetics of Combretastatin A-4 (CA-4), a potent anticancer agent.[7] The structural and electronic properties of the thiophene ring and the hydrogen bonding capabilities of the carboxamide group contribute to their ability to interact with various biological targets.

Logical relationship of N,N-dimethylthiophene-3-carboxamide components and applications.

Synthesis of N,N-dimethylthiophene-3-carboxamide

The synthesis of N,N-dimethylthiophene-3-carboxamide can be achieved through the amidation of thiophene-3-carboxylic acid with dimethylamine. A common and effective method involves the use of a coupling agent to facilitate the formation of the amide bond.

Materials:

-

Thiophene-3-carboxylic acid

-

Dimethylamine solution (e.g., 2 M in THF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve thiophene-3-carboxylic acid (1 equivalent) in dichloromethane (DCM).

-

Addition of Coupling Agents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes. The use of EDC as a coupling agent activates the carboxylic acid for nucleophilic attack, while DMAP acts as a catalyst to enhance the reaction rate.[7]

-

Addition of Amine: Slowly add a solution of dimethylamine (1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This washing sequence removes unreacted amine, acidic byproducts, and residual salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude N,N-dimethylthiophene-3-carboxamide by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure product.

Workflow for the synthesis of N,N-dimethylthiophene-3-carboxamide.

Safety, Handling, and Storage

N,N-dimethylthiophene-3-carboxamide is classified as harmful if swallowed, in contact with skin, or if inhaled.[8] Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn when handling this compound.[8][9] All handling should be performed in a well-ventilated area or a fume hood.[8]

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8][9]

-

Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8]

Conclusion

N,N-dimethylthiophene-3-carboxamide is a valuable building block for medicinal chemists and drug discovery professionals. Its thiophene carboxamide core is a well-established privileged scaffold that has led to the development of numerous biologically active compounds. A thorough understanding of its chemical properties, a reliable synthetic protocol, and adherence to safety guidelines are essential for its effective use in the research and development of new therapeutic agents. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of novel drugs targeting a range of diseases.

References

-

PubChem. N,N-Dimethylthiophene-3-carboxamide. [Link]

-

PubChem. N,N-diethylthiophene-3-carboxamide. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet. [Link]

- Google Patents.

-

PubChem. Thiophene-3-carboxamide. [Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]

- Google Patents. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.

-

PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]

-

MDPI. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. N,N-dimethylthiophene-3-carboxamide | 59906-37-5 | Benchchem [benchchem.com]

- 3. N,N-dimethylthiophene-3-carboxamide CAS#: 59906-37-5 [m.chemicalbook.com]

- 4. N,N-Dimethylthiophene-3-carboxamide | C7H9NOS | CID 13305450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]

- 8. staging.keyorganics.net [staging.keyorganics.net]

- 9. fishersci.com [fishersci.com]

Introduction: The Thiophene Carboxamide Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Molecular Structure and Significance of N,N-dimethylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern medicinal chemistry is often defined by the identification and exploitation of "privileged structures"—molecular scaffolds that are capable of binding to multiple, diverse biological targets. The thiophene carboxamide core is a prominent member of this group.[1] Thiophene rings are bioisosteres of benzene, offering similar aromaticity while introducing a heteroatom that can modulate electronic properties and engage in unique intermolecular interactions. When coupled with a carboxamide linker, a versatile hydrogen-bonding and polar group, the resulting scaffold becomes a powerful building block for creating targeted therapeutics.

This guide focuses on a specific, yet foundational, example of this class: N,N-dimethylthiophene-3-carboxamide . We will dissect its molecular architecture, explore robust synthetic strategies, detail methods for its unambiguous characterization, and contextualize its importance as a precursor and reference compound in the development of advanced therapeutic agents, particularly kinase inhibitors for oncology.[2][3]

Molecular Structure and Physicochemical Profile

The structure of N,N-dimethylthiophene-3-carboxamide is an elegant conjunction of two key functional groups. The molecule consists of a five-membered thiophene ring, which is an aromatic heterocycle containing a sulfur atom. Attached to the 3-position of this ring is a carboxamide group, where the amide nitrogen is substituted with two methyl groups, forming a tertiary amide.

This specific arrangement has several important consequences:

-

Aromaticity and Stability : The thiophene ring provides a planar, aromatic core that lends metabolic stability and serves as a scaffold for orienting other functional groups.

-

Polarity and Solubility : The tertiary carboxamide group introduces a significant dipole moment and acts as a hydrogen bond acceptor, influencing the molecule's solubility and ability to interact with biological macromolecules.[4]

-

Conformational Restraint : The bond between the thiophene ring (an sp² carbon) and the carbonyl carbon of the amide has a degree of rotational restriction. The planarity of the amide bond itself further limits the molecule's conformational freedom, which can be advantageous for achieving specific binding geometries in a target active site.

Below is a diagram illustrating the core molecular structure.

Caption: 2D molecular structure of N,N-dimethylthiophene-3-carboxamide.

Physicochemical and Computed Properties

A summary of key identifiers and computed properties provides a quantitative snapshot of the molecule's characteristics, which are crucial for predicting its behavior in biological and chemical systems.

| Property | Value | Source |

| IUPAC Name | N,N-dimethylthiophene-3-carboxamide | [5] |

| CAS Number | 59906-37-5 | [4][5] |

| Molecular Formula | C₇H₉NOS | [4][5] |

| Molecular Weight | 155.22 g/mol | [4][5] |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | [4] |

| Computed LogP | 1.4499 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 1 | [4] |

Table 1: Key Identifiers and Computed Properties.

Synthesis and Mechanistic Insights

The most direct and reliable synthesis of N,N-dimethylthiophene-3-carboxamide is the amidation of thiophene-3-carboxylic acid. This transformation can be achieved through several standard methods, with the acyl chloride route being particularly efficient and scalable.

The logic behind this multi-step approach is rooted in enhancing reactivity. A carboxylic acid is not sufficiently electrophilic to react directly with a secondary amine like dimethylamine under standard conditions. By converting the carboxylic acid to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), we create a potent electrophile that readily undergoes nucleophilic acyl substitution with the amine.

Caption: General synthesis workflow for N,N-dimethylthiophene-3-carboxamide.

Detailed Experimental Protocol: Acyl Chloride Method

This protocol is a self-validating system. Each step is designed to drive the reaction to completion and simplify purification, ensuring high yield and purity of the final product.

Materials:

-

Thiophene-3-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Dimethylamine solution (e.g., 2M in THF or generated from dimethylamine hydrochloride)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Activation (Formation of Acyl Chloride):

-

To a flame-dried, round-bottom flask under a nitrogen atmosphere, add thiophene-3-carboxylic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM (approx. 5-10 mL per gram of acid).

-

Causality: Anhydrous conditions are critical to prevent the highly reactive thionyl chloride and the resulting acyl chloride intermediate from hydrolyzing back to the starting material.

-

Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (approx. 1.5 eq) dropwise via syringe.

-

Causality: The excess SOCl₂ ensures complete conversion of the carboxylic acid. The reaction is exothermic, and dropwise addition at 0 °C controls the reaction rate and minimizes side reactions. A catalytic amount of dimethylformamide (DMF) can be added to accelerate this step via the Vilsmeier-Haack mechanism.

-

Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours, or until gas evolution (SO₂ and HCl) ceases and the solution becomes clear. The reaction progress can be monitored by the disappearance of the solid starting material.

-

-

Reaction Work-up (Isolation of Intermediate - Optional but Recommended):

-

Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).

-

Causality: It is crucial to remove all volatile acidic components before adding the amine in the next step to avoid consuming the amine and base as a salt. The resulting crude thiophene-3-carbonyl chloride is often used directly in the next step.

-

-

Amidation (Formation of the Final Product):

-

Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of dimethylamine (approx. 2.0 eq) and triethylamine (approx. 2.2 eq) in anhydrous DCM.

-

Causality: Triethylamine is a non-nucleophilic base that acts as a scavenger for the HCl generated during the amidation reaction, preventing the protonation of the dimethylamine nucleophile and driving the reaction to completion.

-

Add the dimethylamine/TEA solution dropwise to the cold acyl chloride solution.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the acyl chloride.

-

-

Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine (to reduce the water content in the organic layer).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N,N-dimethylthiophene-3-carboxamide can be further purified by flash column chromatography on silica gel if necessary.

-

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. The following are the expected spectroscopic signatures for N,N-dimethylthiophene-3-carboxamide based on its structure and data from analogous compounds.[6]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Thiophene Protons: The thiophene ring will exhibit three distinct signals in the aromatic region (~7.0-8.0 ppm). The proton at the 2-position will likely be the most downfield due to its proximity to both the sulfur atom and the electron-withdrawing carboxamide group. It should appear as a doublet of doublets. The protons at the 4- and 5-positions will also appear as multiplets in this region.

-

N-Methyl Protons: The two methyl groups are chemically equivalent but may show restricted rotation around the C-N amide bond at low temperatures. At room temperature, they typically appear as a single, sharp singlet at approximately 3.0-3.2 ppm, integrating to 6 protons.[6] The lack of splitting confirms the absence of adjacent protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: The most downfield signal will be the amide carbonyl carbon, typically appearing in the range of 165-170 ppm.

-

Aromatic Carbons: Four distinct signals are expected in the aromatic region (~120-140 ppm) corresponding to the four carbons of the thiophene ring.

-

N-Methyl Carbons: A signal around 35-40 ppm will correspond to the two equivalent methyl carbons.

-

-

Mass Spectrometry (MS):

-

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺ or [M+H]⁺) should be clearly visible at m/z 155 or 156, respectively, corresponding to the molecular weight of the compound (C₇H₉NOS).

-

-

Infrared (IR) Spectroscopy:

-

A strong, characteristic absorption band between 1630-1660 cm⁻¹ is expected, corresponding to the C=O stretching vibration of the tertiary amide group. The absence of N-H stretching bands (typically ~3300 cm⁻¹) confirms the N,N-disubstituted nature of the amide.

-

Role in Medicinal Chemistry and Drug Development

N,N-dimethylthiophene-3-carboxamide is more than a simple chemical; it is a foundational scaffold for building complex drug candidates. Research into derivatives has shown significant potential, particularly in oncology.

-

Kinase Inhibition: Many kinase inhibitors utilize a heterocyclic core to anchor the molecule in the ATP-binding pocket of the enzyme. The thiophene-3-carboxamide scaffold is an effective mimic of the adenine hinge-binding motif. Derivatives have been developed as potent inhibitors of key oncogenic kinases such as VEGFR-2 and EGFR.[2][3] The carboxamide moiety often forms critical hydrogen bonds with the "hinge region" of the kinase domain.

-

Anticancer and Antiproliferative Activity: Beyond specific kinase inhibition, thiophene carboxamides have demonstrated broad antiproliferative effects against various cancer cell lines, including colon, breast, and melanoma.[6][7] The mechanism can involve inducing apoptosis, disrupting redox homeostasis, or inhibiting mitochondrial function.[3][6]

-

Structure-Activity Relationship (SAR) Insights: N,N-dimethylthiophene-3-carboxamide serves as a crucial starting point for SAR studies.

-

Amide Substitution: Modifying the N,N-dimethyl groups to larger alkyl or aryl substituents can explore additional pockets in a binding site and modulate solubility and cell permeability.

-

Thiophene Substitution: Adding substituents at the 2-, 4-, or 5-positions of the thiophene ring is a primary strategy for enhancing potency and selectivity. For example, adding a bulky group at the 5-position can target specific hydrophobic regions in an enzyme active site.

-

Caption: Conceptual links between the core scaffold and biological targets.

Conclusion

N,N-dimethylthiophene-3-carboxamide represents a quintessential example of a privileged scaffold fragment in drug discovery. Its straightforward synthesis, combined with the favorable physicochemical and biological properties imparted by the thiophene and tertiary amide moieties, makes it an invaluable starting point for medicinal chemistry campaigns. Understanding its fundamental structure, synthesis, and characterization is essential for any researcher aiming to innovate in the field of targeted therapeutics, particularly for developing the next generation of kinase inhibitors and anticancer agents.

References

-

PubChem. N,N-Dimethylthiophene-3-carboxamide | C7H9NOS | CID 13305450. [Link]

-

Biris, M.-L.; et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

-

PubChem. N,N-diethylthiophene-3-carboxamide | C9H13NOS | CID 11389776. [Link]

- Google Patents.

- Google Patents. US6037478A - Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.

-

Saini, M. S., et al. (2022). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. National Institutes of Health (NIH). [Link]

-

Zhang, Y., et al. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

-

Abu-Serie, M. M., & El-Shorbagi, A.-N. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D. An-Najah Staff. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. N,N-Dimethylthiophene-3-carboxamide | C7H9NOS | CID 13305450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 7. staff.najah.edu [staff.najah.edu]

Investigating the Therapeutic Potential of N,N-dimethylthiophene-3-carboxamide: A Proposed Research Framework

An In-Depth Technical Guide

Abstract: The thiophene carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While many derivatives have been extensively studied, N,N-dimethylthiophene-3-carboxamide remains an under-investigated molecule. This guide presents a comprehensive research framework for the systematic evaluation of its potential biological activities. We provide a hypothesis-driven approach, detailing robust, validated protocols for primary screening and subsequent mechanism of action studies, tailored for researchers in drug discovery and development. Our methodology is grounded in established scientific principles to ensure the generation of reliable and interpretable data.

Introduction: The Thiophene Carboxamide Scaffold as a Pharmacophore

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry. When functionalized with a carboxamide group, it gives rise to the thiophene carboxamide scaffold, a pharmacophore known to interact with a wide array of biological targets. Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.

Notably, substituted thiophene carboxamides have been identified as potent inhibitors of key signaling proteins. For instance, certain derivatives have been developed as inhibitors of p38 MAP kinase and IRAK4, both crucial targets in inflammatory diseases and cancer. Furthermore, the inherent structural properties of this scaffold have been leveraged to create compounds with significant antibacterial and antifungal activity.

Despite the broad interest in this chemical class, the specific derivative N,N-dimethylthiophene-3-carboxamide remains largely uncharacterized in the scientific literature. Its relatively simple structure presents a compelling case for investigation as a foundational molecule for further derivatization. This document outlines a logical, multi-phase research plan to elucidate its potential biological activity, starting with broad screening and moving towards more specific mechanistic studies.

Proposed Research Workflow: A Multi-Tiered Screening Cascade

To efficiently assess the therapeutic potential of N,N-dimethylthiophene-3-carboxamide, we propose a tiered screening approach. This strategy prioritizes resources by using broad, cost-effective primary assays to identify potential "hits," which can then be subjected to more complex and targeted secondary assays to elucidate the mechanism of action (MoA).

Caption: Proposed research workflow for N,N-dimethylthiophene-3-carboxamide.

Phase 1: Primary Screening Protocols

The initial phase is designed to broadly assess two of the most common activities associated with the thiophene carboxamide scaffold: antimicrobial and cytotoxic effects.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution assay is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. It is quantitative, reproducible, and provides a clear endpoint for assessing potency against a panel of clinically relevant microorganisms.

Protocol: Broth Microdilution MIC Assay (Adapted from CLSI Standards)

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of N,N-dimethylthiophene-3-carboxamide in dimethyl sulfoxide (DMSO).

-

Microplate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into all wells of a 96-well microtiter plate.

-

Compound Serial Dilution:

-

Add 50 µL of the compound stock solution to the first well of each row and mix thoroughly. This creates a 1:2 dilution.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 50 µL from the 10th well.

-

Wells 11 and 12 will serve as positive (no drug) and negative (no inoculum) controls, respectively.

-

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity: MTT Cell Viability Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable, high-throughput method for determining the cytotoxic or cytostatic effects of a compound on cultured cell lines, allowing for the calculation of an IC50 (half-maximal inhibitory concentration) value.

Protocol: MTT Assay for IC50 Determination

-

Cell Seeding: Seed a 96-well plate with cancer cells (e.g., HeLa, A549, MCF-7) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of N,N-dimethylthiophene-3-carboxamide in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

-

Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control).

-

Incubation: Incubate the plate for another 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale to determine the IC50 value using non-linear regression.

Data Presentation and Interpretation

Quantitative data from primary screening should be organized for clarity and comparative analysis.

Table 1: Antimicrobial Activity Summary (MIC)

| Microbial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | |

| Escherichia coli | Gram-negative | |

| Pseudomonas aeruginosa | Gram-negative | |

| Candida albicans | Fungi | |

| Ciprofloxacin (Control) | - | |

| Fluconazole (Control) | - |

Table 2: Cytotoxic Activity Summary (IC50)

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | |

| MCF-7 | Breast Adenocarcinoma | |

| HCT116 | Colon Carcinoma | |

| Doxorubicin (Control) | - |

Interpretation: An MIC value ≤ 16 µg/mL is generally considered a promising hit for antimicrobial activity. An IC50 value ≤ 10 µM is often considered a potent hit in cancer cell line screening and warrants further investigation.

Phase 2: Hypothetical Mechanism of Action Studies

Should the primary screening yield a positive hit, the following diagram illustrates a potential MoA pathway to investigate, based on known targets of similar thiophene carboxamide compounds.

Caption: Hypothetical inhibition of the p38 MAPK pathway by the test compound.

Rationale: As several thiophene carboxamides are known to inhibit protein kinases, a positive hit in the cytotoxicity screen would logically lead to kinase inhibition profiling. A commercially available kinase panel screen (e.g., from companies like Reaction Biology or Eurofins) can rapidly profile the compound against hundreds of kinases. If a specific hit, such as p38 MAPK, is identified, a dedicated enzymatic assay would be performed to confirm this activity and determine its potency (Ki).

Conclusion

This technical guide provides a structured, scientifically-grounded framework for the initial biological evaluation of N,N-dimethylthiophene-3-carboxamide. By employing a tiered approach that begins with broad screening for antimicrobial and cytotoxic activity and progresses to more focused mechanism-of-action studies, researchers can efficiently and effectively characterize the therapeutic potential of this novel compound. The detailed protocols and clear decision-making logic presented herein are designed to ensure data integrity and provide a solid foundation for any subsequent drug development efforts.

References

-

Title: Thiophene-3-carboxamides as potent p38 MAP kinase inhibitors with excellent in vivo anti-inflammatory activity. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Synthesis and antimicrobial activity of some novel thiophene, pyrazole, and pyrimidine derivatives. Source: Research on Chemical Intermediates URL: [Link]

-

Title: Discovery of N-(4-(2-Ethyl-5-fluorobenzyl)-5-oxo-4,5-dihydropyrazin-2-yl)-2-(trifluoromethyl)thiophene-3-carboxamide (PF-06650833), a Highly Potent and Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). Source: Journal of Medicinal Chemistry URL: [Link]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Thiophene-3-Carboxamides

For Immediate Release

An in-depth technical guide detailing the discovery and historical development of thiophene-3-carboxamides has been compiled for researchers, scientists, and professionals in drug development. This guide traces the journey of this crucial heterocyclic scaffold from the early days of thiophene chemistry to its establishment as a cornerstone in modern medicinal chemistry.

Preamble: The Dawn of Thiophene Chemistry

The story of thiophene-3-carboxamides begins with the discovery of their parent heterocycle, thiophene. In 1882, Viktor Meyer, through his work on the "indophenin test" for benzene, identified a sulfur-containing impurity in coal tar-derived benzene.[1] This serendipitous discovery of thiophene opened a new chapter in heterocyclic chemistry, laying the groundwork for the exploration of its myriad derivatives.[2]

Early work on thiophene chemistry was extensively documented by Howard D. Hartough in his 1952 monograph, "Thiophene and Its Derivatives".[3][4][5] This comprehensive work summarized the known synthesis, reactions, and properties of thiophenes, providing a critical resource for chemists of the era.

The Emergence of Thiophene-3-Carboxamides: Early Synthetic Approaches

While a singular "discovery" paper for the parent thiophene-3-carboxamide is not readily apparent in early literature, its synthesis logically follows the development of methods to produce its precursor, thiophene-3-carboxylic acid. The classical approach to forming the amide bond involves the conversion of a carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine.

A foundational synthetic protocol for thiophene-3-carboxamide can be described as a two-step process:

Step 1: Synthesis of Thiophene-3-carboxylic Acid

Early methods for the synthesis of thiophene-3-carboxylic acid were not as straightforward as for the 2-isomer. However, various strategies were developed, often involving multi-step sequences.

Step 2: Amidation of Thiophene-3-carboxylic Acid

The conversion of thiophene-3-carboxylic acid to its corresponding carboxamide is a standard organic transformation. The most common laboratory method involves the formation of thiophene-3-carbonyl chloride, followed by amination.

Experimental Protocol: Classical Synthesis of Thiophene-3-carboxamide

Part A: Preparation of Thiophene-3-carbonyl Chloride

-

Reactants: Thiophene-3-carboxylic acid and thionyl chloride (SOCl₂).

-

Procedure: Thiophene-3-carboxylic acid is gently refluxed with an excess of thionyl chloride. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude thiophene-3-carbonyl chloride.

Part B: Amination of Thiophene-3-carbonyl Chloride

-

Reactants: Thiophene-3-carbonyl chloride and a concentrated aqueous solution of ammonia.

-

Procedure: The crude thiophene-3-carbonyl chloride is added cautiously to a cold, concentrated solution of ammonia with vigorous stirring. The reaction is highly exothermic.

-

Work-up: The resulting precipitate, thiophene-3-carboxamide, is collected by filtration, washed with cold water to remove ammonium chloride, and can be purified by recrystallization.

Caption: Classical two-step synthesis of thiophene-3-carboxamide.

A Paradigm Shift: The Gewald Reaction and the Rise of 2-Aminothiophene-3-carboxamides

A significant breakthrough in the synthesis of functionalized thiophene-3-carboxamides occurred in 1966 with the discovery of the Gewald reaction.[2] This multicomponent reaction provides a direct and efficient route to 2-aminothiophenes, including those bearing a 3-carboxamide group.[2]

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or related active methylene nitrile) in the presence of elemental sulfur and a base. When a cyanoacetamide is used as the nitrile component, 2-aminothiophene-3-carboxamides are formed directly.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxamide

-

Reactants: A ketone (e.g., cyclohexanone), cyanoacetamide, elemental sulfur, and a base (e.g., morpholine or triethylamine) in a suitable solvent (e.g., ethanol or DMF).

-

Procedure: The reactants are typically heated together in a one-pot synthesis. The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.

-

Work-up: Upon cooling, the product often precipitates from the reaction mixture and can be isolated by filtration. Recrystallization is commonly used for purification.

Caption: The Gewald multicomponent reaction for 2-aminothiophene-3-carboxamides.

The discovery of the Gewald reaction was a watershed moment, making a wide array of substituted 2-aminothiophene-3-carboxamides readily accessible. This, in turn, spurred extensive research into their chemical properties and biological activities.

The Modern Era: Thiophene-3-Carboxamides in Drug Discovery

The versatility of the thiophene-3-carboxamide scaffold, combined with efficient synthetic routes, has made it a "privileged structure" in medicinal chemistry. These compounds have been investigated for a wide range of therapeutic applications.

| Therapeutic Area | Target/Mechanism of Action | Reference |

| Oncology | VEGFR-2 Inhibition | [6] |

| Inflammation | Kinase Inhibition | |

| Infectious Diseases | Antimicrobial Activity | [7] |

| Neurological Disorders | CNS Receptor Modulation |

The ability of the thiophene ring to act as a bioisostere for a phenyl ring, often leading to improved pharmacological properties, has been a key driver of its adoption in drug design.[1]

Conclusion

The journey of thiophene-3-carboxamides from their theoretical conception following the discovery of thiophene to their current status as a vital scaffold in drug discovery is a testament to the continuous evolution of synthetic chemistry and the relentless search for new therapeutic agents. The foundational work of early chemists, coupled with transformative discoveries like the Gewald reaction, has cemented the place of thiophene-3-carboxamides in the armamentarium of medicinal chemists. Future research in this area is expected to yield novel compounds with enhanced efficacy and selectivity for a variety of disease targets.

References

-

Hartough, H. D. (1952). Thiophene and Its Derivatives. Interscience Publishers.[5]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.[2]

-

Hartough, H. D. (1952). Thiophene and Its Derivatives, Volume 3. Wiley.[3][4]

-

BenchChem. (2025). Discovery and history of thiophene compounds in medicinal chemistry.[1]

-

Open Library. (1952). Thiophene and its derivatives. Interscience Publishers.[5]

-

Chawla, S., et al. (2023). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Mini Reviews in Medicinal Chemistry, 23(15), 1514-1534.[2]

-

Shah, P. J., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 137.[7]

-

ResearchGate. (2018). Therapeutic Potential of Thiophene Compounds: A Mini-Review.[8]

-

Hartough, H. D. (n.d.). Thiophene and Its Derivatives. Google Books.[9]

-

Hartough, H. D. (1947). The Reaction of Thiophene with Formaldehyde and Salts of Hydroxylamine. Journal of the American Chemical Society, 69(6), 1355-1358.[10]

-

Ghorab, M. M., et al. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Poloniae Pharmaceutica, 74(5), 1435-1449.[11]

-

Khalil, A. M., et al. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1438-1446.[12]

-

ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates.[13]

-

Honek, J. F., et al. (1984). 3-Acetyl-2,5-dihydrothiophene: a stable precursor for 2-acetyl-1,3-butadiene. Synthetic Communications, 14(6), 483-491.[14]

-

Iancu, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(21), 7354.[15]

-

Metwally, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 24.[16]

-

Al-Tel, T. H., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247.[17]

-

Wang, Y., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 147, 107358.[6]

-

Pisaneschi, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1934-1941.[18]

-

Goldstein, R. F. (1934). U.S. Patent No. 1,972,142. U.S. Patent and Trademark Office.[19]

-

Clark, J. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts.[20]

-

Al-Lohedan, H. A., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ChemistrySelect, 9(4), e202304193.[21]

-

De Luca, L. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org.[22]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. barnesandnoble.com [barnesandnoble.com]

- 4. target.com [target.com]

- 5. Thiophene and its derivatives. by Howard Dale Hartough | Open Library [openlibrary.org]

- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thiophene and Its Derivatives - Howard Dale Hartough - Google 圖書 [books.google.com.tw]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. EP0234688A1 - Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. staff.najah.edu [staff.najah.edu]

- 18. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US1972142A - Process for the production of carboxylic acid amides - Google Patents [patents.google.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. diva-portal.org [diva-portal.org]

An In-depth Technical Guide to N,N-dimethylthiophene-3-carboxamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction